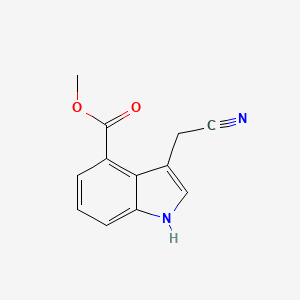
Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate
説明
“Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate” is a complex organic compound. The “cyanomethyl” part refers to a cyanomethyl group (N≡CCH2–), a type of nitrile group . The “indole” part refers to a specific arrangement of atoms in a two-ring structure, consisting of a benzene ring fused to a pyrrole ring. The “carboxylate” part refers to a carboxyl group (-COO-) that has been deprotonated and thus carries a negative charge .
科学的研究の応用
Synthesis of Novel Compounds
Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate is utilized in the synthesis of various novel compounds. For instance, it is used in the preparation of Methyl 2-Amino-3H-1-benzazepine-4-carboxylates and Methyl 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates, which are obtained through the Morita-Baylis-Hillman reaction of N-protected 2-aminobenzaldehydes with methyl acrylate followed by acetylation and cyanation (Lim, Song, & Lee, 2007).
Peptide/Peptoid Conformation Elucidation
The compound is used in designing and synthesizing conformationally constrained tryptophan analogues. These derivatives, which include methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclo-oct[cd]indole-4-carboxylate, are essential for peptide/peptoid conformation elucidation studies. They limit the conformational flexibility of the side chain while leaving amine and carboxylic acid groups free for further derivatization (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Anti-Cancer Activity
Methyl indole-3-carboxylate derivatives have shown potential in anti-cancer applications. For instance, compounds such as methyl 1-(3′-indolylmethane)-indole-3-carboxylate and methyl 1-(1′-benzenosulfonyl-3′-indolylmethane)-indole-3-carboxylate, which are analogs of 3,3′-diindolylmethane, exhibit inhibitory effects on the growth of melanoma, renal, and breast cancer cell lines (Niemyjska, Maciejewska, Wolska, & Truszkowski, 2012).
Fluorescent and Infrared Probes
Ester-derivatized indoles, such as methyl indole-4-carboxylate, serve as promising candidates for fluorescent probes. Their photophysical properties, including fluorescence emission, make them useful in studying local protein environments and other biological applications (Huang, You, Ran, Fan, & Zhang, 2018).
Synthesis of Fluorescent Probes
New methyl 3-arylindole-2-carboxylates synthesized using a metal-assisted intramolecular C-N cyclization exhibit solvent-sensitive emission, making them suitable as fluorescent probes. These compounds, including those with electron-donating and electron-withdrawing groups, demonstrate significant fluorescence quantum yields in various solvents, highlighting their potential as probes in fluorescence studies (Queiroz, Abreu, Castanheira, & Ferreira, 2007).
特性
IUPAC Name |
methyl 3-(cyanomethyl)-1H-indole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)9-3-2-4-10-11(9)8(5-6-13)7-14-10/h2-4,7,14H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPQYXDLCHBRIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC=C2CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595390 | |
| Record name | Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate | |
CAS RN |
169546-86-5 | |
| Record name | Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

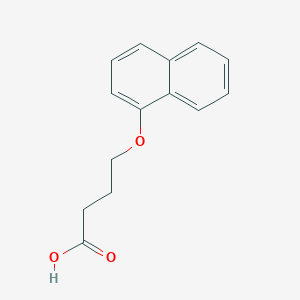
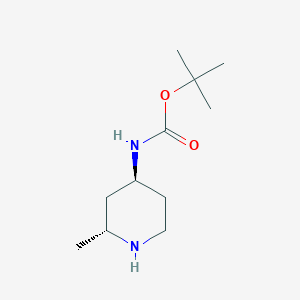
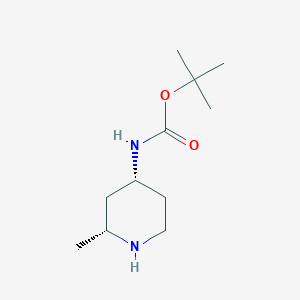
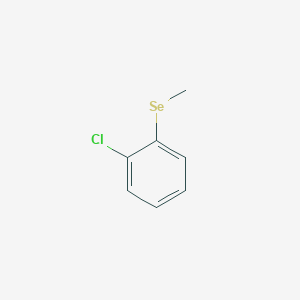



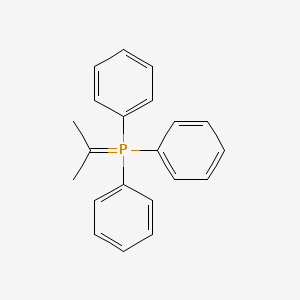
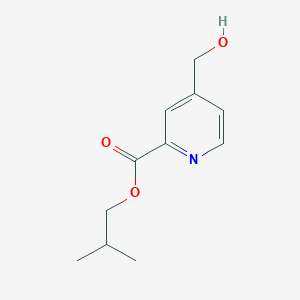

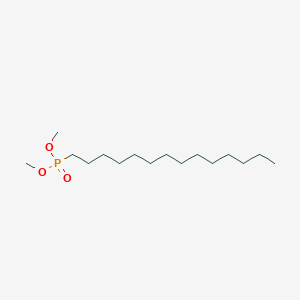
![2-[Benzyl(methyl)amino]acetaldehyde](/img/structure/B3048381.png)

